CP-346086

Catalog No.
S1526994
CAS No.
M.F
C26H22F3N5O
M. Wt
477.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-346086

Product Name

CP-346086

IUPAC Name

N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide

Molecular Formula

C26H22F3N5O

Molecular Weight

477.5 g/mol

InChI

InChI=1S/C26H22F3N5O/c27-26(28,29)20-8-5-17(6-9-20)22-3-1-2-4-23(22)25(35)32-21-10-7-19-14-34(12-11-18(19)13-21)15-24-30-16-31-33-24/h1-10,13,16H,11-12,14-15H2,(H,32,35)(H,30,31,33)

InChI Key

WNDIAFXQKOHFLV-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)CC5=NC=NN5

Synonyms

N-[1,2,3,4-Tetrahydro-2-(1H-1,2,4-triazol-5-ylmethyl)-6-isoquinolinyl]-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carboxamide Dihydrate;

Canonical SMILES

C1CN(CC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)CC5=NC=NN5

N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide, also known as JNJ-64123247, is a small molecule that has been the subject of scientific research.

Potential Therapeutic Target

Early research suggests that JNJ-64123247 may act as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, and their dysregulation can be implicated in several diseases.

Specifically, JNJ-64123247 has been investigated as a potential inhibitor of FGFR1, a fibroblast growth factor receptor. FGFR1 is a receptor tyrosine kinase involved in cell proliferation, differentiation, and survival. Aberrant activation of FGFR1 has been linked to various types of cancer. [, ]

In Vitro and In Vivo Studies

Studies have been conducted to assess the potential anti-cancer properties of JNJ-64123247 in vitro (laboratory) and in vivo (animal models) settings. These studies have shown that JNJ-64123247 can:

  • Inhibit the proliferation of cancer cells [, ]
  • Induce cancer cell death [, ]
  • Suppress tumor growth in animal models [, ]

CP-346086 is a chemical compound recognized as a potent inhibitor of microsomal triglyceride transfer protein. Its primary role involves the modulation of lipid metabolism, specifically by inhibiting the secretion of apolipoprotein B-containing lipoproteins. This inhibition leads to a decrease in plasma triglyceride levels, making it a significant candidate for therapeutic applications in managing dyslipidemia and related cardiovascular diseases. The compound has a chemical structure characterized by the presence of a trifluoromethyl group and a biphenyl moiety, contributing to its biological activity and specificity.

There is no scientific literature available on the mechanism of action of this specific compound. However, based on the presence of the dihydroisoquinoline ring, it is possible that the molecule could interact with targets related to the nervous system or other processes where isoquinolines are known to play a role []. Further research would be needed to confirm any specific biological activity.

  • Inhibition of Lipoprotein Secretion: CP-346086 reduces the secretion of apolipoprotein B and triglycerides from hepatic cells, particularly Hep-G2 cells, with an IC50 value of approximately 2.6 nM .
  • Alteration of Lipid Metabolism: By inhibiting the transfer of triglycerides and cholesterol esters, CP-346086 alters the lipid composition in the liver and plasma, which may have downstream effects on lipid homeostasis and metabolism .

Synthesis of CP-346086 involves several steps that typically include:

  • Formation of the Trifluoromethyl Group: Utilizing methods such as nucleophilic substitution or electrophilic fluorination to introduce the trifluoromethyl moiety.
  • Biphenyl Construction: Employing cross-coupling reactions (e.g., Suzuki or Heck reactions) to form the biphenyl framework.
  • Carboxylic Acid Functionalization: Finalizing the structure by introducing the carboxylic acid group through oxidation or hydrolysis reactions.

Specific synthetic routes may vary depending on the desired purity and yield, but these general steps outline the core methodology involved in producing CP-346086.

CP-346086 holds potential applications in various fields:

  • Cardiovascular Disease Treatment: As an MTP inhibitor, it is primarily investigated for its ability to lower triglyceride levels and improve lipid profiles in patients with dyslipidemia.
  • Research Tool: It serves as a valuable tool for studying lipid metabolism and the role of microsomal triglyceride transfer protein in various biological processes.

Interaction studies involving CP-346086 have highlighted its effects on various biochemical pathways:

  • Drug Interactions: Studies have indicated that CP-346086 may interact with other medications that influence lipid metabolism, necessitating careful consideration in polypharmacy scenarios.
  • Metabolic Pathways: Research into how CP-346086 affects metabolic pathways has shown alterations in hepatic lipid content and changes in lipoprotein profiles, which are critical for understanding its broader implications on health .

Several compounds share structural or functional similarities with CP-346086. Here are some notable examples:

Compound NameMechanismUnique Features
JTT-130MTP InhibitorOrally active; shown to reduce hepatic steatosis more effectively than CP-346086.
LomitapideMTP InhibitorApproved for clinical use; directly lowers LDL cholesterol levels but has significant side effects.
VolanesorsenAntisense OligonucleotideTargets apolipoprotein C-III; different mechanism but similar therapeutic goal in reducing triglycerides.

Uniqueness of CP-346086

CP-346086 stands out due to its high potency (IC50 = 2 nM) and selectivity for apolipoprotein B-containing lipoproteins without significantly affecting other lipid parameters like apolipoprotein A-I secretion. This specificity may offer advantages in therapeutic contexts where minimizing side effects is crucial.

XLogP3

4.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

477.17764483 g/mol

Monoisotopic Mass

477.17764483 g/mol

Heavy Atom Count

35

Dates

Modify: 2024-04-14

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